molecular formula C11H12N2O3 B1678058 5-hydroxy-L-tryptophan CAS No. 4350-09-8

5-hydroxy-L-tryptophan

Cat. No. B1678058
CAS RN: 4350-09-8
M. Wt: 220.22 g/mol
InChI Key: LDCYZAJDBXYCGN-VIFPVBQESA-N
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Description

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . It is a chemical byproduct of the protein building block L-tryptophan and is produced commercially from the seeds of an African plant known as Griffonia simplicifolia .


Synthesis Analysis

5-HTP is derived from tryptophan (trp), and the hydrogen atoms at the 5′-position on the benzene ring of trp are replaced by hydroxyl groups . Through the directed evolution of enzymes and the introduction of substrate supply pathways, 5-HTP biosynthesis and yield increase have been realized .


Molecular Structure Analysis

5-HTP is a natural amino acid that does not participate in protein synthesis. The hydrogen atoms at the 5′-position on the benzene ring of tryptophan are replaced by hydroxyl groups .


Chemical Reactions Analysis

Hydroxylation of L-tryptophan occurs in the brain during serotonin synthesis. This is a step that controls the production of serotonin and also yields 5-hydroxy-l-tryptophan (5-HTP) as a metabolite .


Physical And Chemical Properties Analysis

5-HTP appears as a fine white powder that is insoluble in water, but is soluble in alcohol . Its chemical formula is C11H12N2O3 and its molar mass is 220.228 g·mol −1 .

Scientific Research Applications

Serotonergic System and Behavior

5-HTP, a precursor of serotonin (5-hydroxytryptamine, 5-HT), plays a crucial role in the serotonergic system of the brain. Research indicates that 5-HTP supplementation can enhance serotonin synthesis, influencing behaviors such as aggression and stress responses. Elevated dietary 5-HTP has shown a suppressive effect on aggressive behavior and can modulate post-stress plasma cortisol concentrations, suggesting mediation by the brain serotonergic system. However, serotonin biosynthesis is limited by 5-HTP availability in specific neurons, highlighting the complex interplay between dietary 5-HTP and brain serotonin levels (Höglund, Øverli, & Winberg, 2019).

Gut Microbiota and Metabolic Effects

The gut microbiota metabolizes 5-HTP, impacting the host's metabolic health and inflammatory state. Beneficial metabolites produced from 5-HTP by gut bacteria, such as indole-3-propionic acid, have been identified to have anti-inflammatory and metabolic benefits. These findings underscore the importance of gut microbiota in modulating the effects of dietary 5-HTP and its potential in treating metabolic diseases and inflammation (Galligan, 2018).

Social Behavior and Mood

Supplementation with 5-HTP can modulate social behavior, particularly in individuals with disorders associated with serotonergic dysfunction. Studies suggest that 5-HTP supplementation can improve social interactions and control over social behavior in patients with certain neuropsychiatric disorders. This effect is attributed to the increased serotonin levels in the brain, which is directly linked to social behavior regulation. In healthy individuals, 5-HTP supplementation appears to promote social behavior, indicating its potential as a tool for enhancing social interaction (Steenbergen, Jongkees, Sellaro, & Colzato, 2016).

Safety And Hazards

5-HTP is possibly safe to take in doses of up to 400 mg daily for up to one year. The most common side effects include heartburn, stomach pain, nausea, vomiting, diarrhea, drowsiness, sexual problems, and muscle problems . Large doses of 5-HTP, such as 6-10 grams daily, are possibly unsafe .

properties

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCYZAJDBXYCGN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1025437
Record name L-5-Hydroxytryptophan
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxy-L-tryptophan
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Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463305
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Description Aqueous solubility in buffer at pH 7.4

Product Name

5-hydroxy-L-tryptophan

CAS RN

4350-09-8
Record name 5-Hydroxy-L-tryptophan
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Record name Oxitriptan [INN]
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Record name 5-Hydroxy-L-tryptophan
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Melting Point

295-297, 293 - 298 °C
Record name Oxitriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02959
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Record name 5-Hydroxy-L-tryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000472
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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